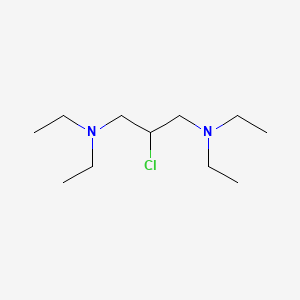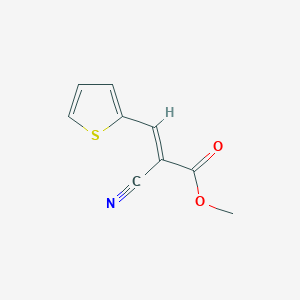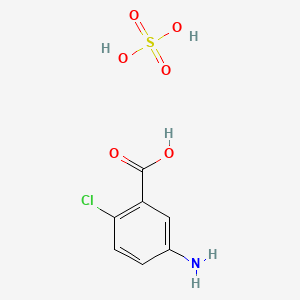
Undec-1-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undec-1-en-3-yl acetate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant odor, often used in the fragrance industry. The compound is known for its antimicrobial properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Undec-1-en-3-yl acetate can be synthesized through the esterification of undec-1-en-3-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Undec-1-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of undec-1-en-3-oic acid.
Reduction: Formation of undec-1-en-3-ol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Undec-1-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties against various bacteria and fungi.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Used in the fragrance industry for its pleasant odor and in the production of flavoring agents.
作用機序
The mechanism of action of undec-1-en-3-yl acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This antimicrobial activity is primarily due to the hydrophobic nature of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity.
類似化合物との比較
Similar Compounds
Undecan-3-one: Another compound with antimicrobial properties but differs in its functional group (ketone instead of acetate).
Undecan-3-ol: The alcohol counterpart of undec-1-en-3-yl acetate, also known for its antimicrobial activity.
Undec-2-yl acetate: A similar ester with the acetate group at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, while its antimicrobial properties make it useful in various biological and medical research applications.
特性
CAS番号 |
94088-25-2 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
undec-1-en-3-yl acetate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-13(5-2)15-12(3)14/h5,13H,2,4,6-11H2,1,3H3 |
InChIキー |
KQQKISBWTDGYIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Butyl(ethyl)amino]acetonitrile](/img/structure/B11964565.png)

![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11964589.png)


![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964617.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
